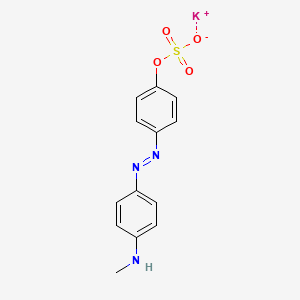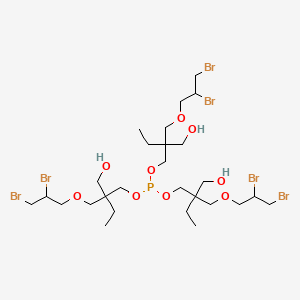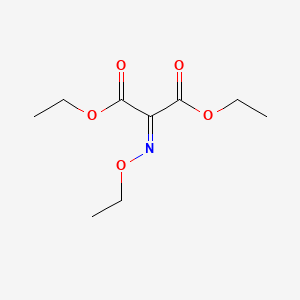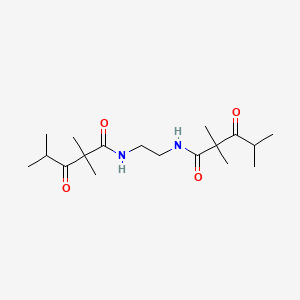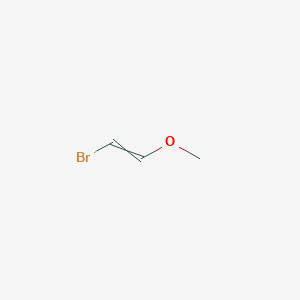![molecular formula C20H13N3Na2O6S2 B14465638 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt CAS No. 68201-75-2](/img/structure/B14465638.png)
1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
Méthodes De Préparation
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt typically involves the disulfonation of naphthalene with oleum, followed by further chemical modifications. The general reaction can be represented as:
C10H8+2SO3→C10H6(SO3H)2
This process involves the use of oleum (a solution of sulfur trioxide in sulfuric acid) to introduce sulfonic acid groups into the naphthalene ring. The resulting product is then subjected to further reactions to introduce the azo and amino groups, leading to the final compound.
Analyse Des Réactions Chimiques
1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to various biochemical effects, depending on the specific application. The compound’s ability to form stable complexes with metals and other molecules makes it valuable in various research fields.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt include:
- 4-Amino-1,5-naphthalenedisulfonic acid, monosodium salt
- 5-Amino-1-naphthalenesulfonic acid, sodium salt
- 3-Amino-2,7-naphthalenedisulfonic acid, monosodium salt trihydrate
These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of sulfonic acid and azo groups in this compound makes it particularly valuable for certain applications .
Propriétés
Numéro CAS |
68201-75-2 |
|---|---|
Formule moléculaire |
C20H13N3Na2O6S2 |
Poids moléculaire |
501.4 g/mol |
Nom IUPAC |
disodium;3-[(4-aminonaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C20H15N3O6S2.2Na/c21-17-8-9-18(14-5-2-1-4-13(14)17)23-22-12-10-16-15(20(11-12)31(27,28)29)6-3-7-19(16)30(24,25)26;;/h1-11H,21H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clé InChI |
DEGUEHYEGPBHMG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



